N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2
Description
BenchChem offers high-quality N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H21N3O2S |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-6-(benzylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C14H21N3O2S/c15-12(13(18)19)8-4-5-9-16-14(20)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,18,19)(H2,16,17,20)/t12-/m0/s1/i4+1,5+1,8+1,9+1,12+1,13+1,15+1,16+1 |
Clé InChI |
SUDSAMPFROMSLM-LTKZMZGJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl Isothiocyanate-Lysine Adducts: Structure, Function, and Analytical Methodologies
This guide provides a comprehensive technical overview of the formation, structural characteristics, and functional implications of benzyl isothiocyanate (BITC) adducts with lysine residues in proteins. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and cancer chemoprevention.
Introduction: The Significance of Benzyl Isothiocyanate and Protein Adducts
Benzyl isothiocyanate (BITC) is a naturally occurring organosulfur compound derived from the enzymatic hydrolysis of the glucosinolate glucotropaeolin.[1] It is found in cruciferous vegetables such as garden cress, papaya seeds, and plants of the mustard family.[1][2] BITC has garnered significant scientific interest for its potent biological activities, most notably its role in cancer chemoprevention.[2][3][4]
The primary mechanism through which BITC exerts its effects is the covalent modification of cellular proteins.[3][5] The isothiocyanate group (-N=C=S) is highly electrophilic, making it reactive toward nucleophilic side chains of amino acids. This reactivity leads to the formation of stable covalent adducts, altering the structure and function of target proteins and subsequently modulating cellular pathways. While cysteine residues are a primary target, the ε-amino group of lysine represents another crucial, and chemically distinct, site of adduction. Understanding the structure and function of these BITC-lysine adducts is critical for elucidating the compound's full mechanistic profile and for developing it as a therapeutic or preventive agent.
The Chemistry of BITC-Lysine Adduct Formation
The formation of a BITC-lysine adduct is a nucleophilic addition reaction. The central carbon atom of the isothiocyanate group in BITC is electron-deficient and serves as the electrophile. It readily reacts with nucleophilic groups within proteins, such as the thiol group of cysteine and the primary amino group of lysine.[6]
-
Reaction with Lysine: The unprotonated ε-amino group (—NH₂) of a lysine residue attacks the electrophilic carbon of the isothiocyanate group. This reaction results in the formation of a stable N,N'-disubstituted thiourea linkage.[3][6] This bond is generally considered irreversible under physiological conditions.[3]
-
Reaction with Cysteine: The thiol group (-SH) of cysteine is also a potent nucleophile that reacts with BITC to form a dithiocarbamate adduct.[6]
While the reaction with cysteine is often faster, the resulting dithiocarbamate adduct can be reversible.[7][8] This has led to the hypothesis that dithiocarbamates may act as intermediates, allowing for the transfer of the BITC moiety to a lysine residue, forming a more stable and permanent thiourea adduct.[7][8] The relative reactivity is also highly dependent on pH, as the nucleophilicity of the amino and thiol groups is governed by their protonation state.[9][10]
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for identifying specific amino acid modifications within a protein. [11][12]The workflow involves enzymatically digesting the protein into smaller peptides, separating these peptides via liquid chromatography, and then analyzing them by tandem mass spectrometry. The covalent addition of a BITC molecule (C₈H₇NS) to a lysine residue results in a specific mass increase of 149.03 Da (the monoisotopic mass of BITC). This mass shift can be precisely detected by the mass spectrometer.
Protocol: Identification of BITC-Lysine Adducts in a Model Protein via LC-MS/MS
This protocol provides a validated methodology for the in vitro formation and subsequent identification of BITC-lysine adducts on a model protein like bovine serum albumin (BSA).
1. Adduct Formation (Incubation):
-
Rationale: To allow the covalent reaction between BITC and the protein in a controlled environment.
-
Procedure:
-
Prepare a 1 mg/mL solution of BSA in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of BITC (e.g., 100 mM in DMSO).
-
Add BITC to the protein solution to achieve a final molar excess (e.g., 10-fold or 50-fold molar excess of BITC to protein). An equal volume of DMSO should be added to a control sample.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Remove excess, unreacted BITC by dialysis or using a desalting column.
-
2. Protein Digestion:
-
Rationale: To break the protein into smaller peptides that are amenable to MS analysis. Trypsin is used as it cleaves C-terminal to lysine and arginine residues, unless the lysine is modified. Inhibition of cleavage at a modified lysine site provides additional evidence of adduction. [6]* Procedure:
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to 20 mM and incubating for 45 minutes in the dark. This prevents disulfide bond reformation and ensures cysteine adducts are not the primary focus.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
3. LC-MS/MS Analysis:
-
Rationale: To separate the complex peptide mixture and acquire fragmentation data to identify the specific site of modification.
-
Procedure:
-
Acidify the peptide digest with formic acid.
-
Inject an appropriate amount of the digest onto a reverse-phase C18 analytical column using a UHPLC system.
-
Elute peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) operating in a data-dependent acquisition (DDA) mode.
-
The MS1 scan will detect the mass of intact peptide ions. The MS2 scan will select precursor ions (including those with the expected mass shift) for fragmentation, generating a fragmentation spectrum.
-
4. Data Analysis:
-
Rationale: To identify peptides that have been modified by BITC.
-
Procedure:
-
Use a database search algorithm (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the experimental fragmentation spectra against a theoretical database containing the sequence of the model protein (BSA).
-
Specify a variable modification on lysine (K) corresponding to the mass of BITC (+149.0299 Da).
-
A successful identification will be based on a high-scoring match of the experimental MS/MS spectrum to the theoretical fragmentation pattern of a BITC-modified peptide. The presence of y- and b-fragment ions that include the modified lysine residue will confirm the site of adduction. [6]
-
Comparative Overview of Analytical Methods
While LC-MS/MS is definitive for site identification, other methods can be used for general quantification or screening.
| Method | Principle | Application | Advantages | Limitations |
| LC-MS/MS | Separation and mass-based detection of digested peptides. [11][12] | Definitive identification and site-localization of adducts. | High specificity and sensitivity; provides structural information. | Requires complex sample preparation and expensive instrumentation. |
| OPA Assay | Fluorometric quantification of primary amines using o-phthaldialdehyde. [6] | Measures the overall loss of free amino groups after BITC treatment. | Simple, rapid, and cost-effective. | Indirect; does not distinguish between lysine modification and N-terminal modification; lacks specificity. |
| HPTLC-Immunostaining | Chromatographic separation of proteins followed by antibody-based detection. [13] | Assesses changes in protein antigenicity due to BITC modification. | Visualizes changes in immunoreactivity. | Semi-quantitative; relies on antibody availability and specificity. |
Conclusion and Future Directions
The formation of covalent adducts with lysine residues is a critical aspect of the biological activity of benzyl isothiocyanate. These stable thiourea linkages alter protein structure and function, contributing to the compound's well-documented anti-cancer and chemopreventive properties. [2][14]The stability of these adducts also positions them as promising biomarkers for quantifying long-term dietary exposure to isothiocyanates.
Future research should focus on expanding the proteome-wide identification of specific lysine targets of BITC in various cell types. A deeper understanding of how lysine adduction on key regulatory proteins—such as transcription factors, kinases, and metabolic enzymes—translates into specific cellular outcomes will be invaluable. Furthermore, refining quantitative mass spectrometry methods will be essential for accurately correlating the levels of specific BITC-lysine adducts with physiological responses, paving the way for more targeted applications in drug development and personalized nutrition.
References
-
Singh, S. V., & Singh, D. (2012). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Cancer Prevention Research, 5(1), 53-59. [Link]
-
Keppler, J. K., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 10(10), 2435. [Link]
-
Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1437-1444. [Link]
-
Al-Sheddi, E. S., et al. (2022). The Effect of Benzyl Isothiocyanate on the Expression of Genes Encoding NADH Oxidase and Fibronectin-Binding Protein in Oral Streptococcal Biofilms. Frontiers in Microbiology, 13, 868434. [Link]
-
Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14928-14936. [Link]
-
Wikipedia contributors. (2023). Benzyl isothiocyanate. Wikipedia, The Free Encyclopedia. [Link]
-
Báez-Vega, P. M., et al. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 20(8), 1954. [Link]
-
Lee, S., & Lim, D. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1547-1563. [Link]
-
Xiao, D., et al. (2009). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Pharmacological and Experimental Therapeutics, 330(2), 467-475. [Link]
-
Hansen, M. B., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Talanta, 143, 339-345. [Link]
-
Platz, S., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L). Analytical and Bioanalytical Chemistry, 405(23), 7549-7561. [Link]
-
Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery. [Link]
-
Farkas, V., et al. (2020). (PDF) Cysteine specific bioconjugation with benzyl isothiocyanates. ResearchGate. [Link]
-
Warin, R. F., et al. (2013). Dietary chemopreventative benzyl isothiocyanate inhibits breast cancer stem cells in vitro and in vivo. Cancer Prevention Research, 6(8), 782-790. [Link]
-
Okamura, T., et al. (2020). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 21(3), 899. [Link]
-
Nakamura, Y., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Chemical Research in Toxicology, 22(3), 536-542. [Link]
-
Nakamura, Y., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. [Link]
-
Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14928-14936. [Link]
-
Lee, S., & Lim, D. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug. RSC Chemical Biology, 2(6), 1547-1563. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Isothiocyanate. PubChem Compound Database. [Link]
-
Platz, S., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 405(23), 7549-7561. [Link]
-
Kolodych, S., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(16), 5710-5758. [Link]
-
Keppler, J. K., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. International Journal of Molecular Sciences, 22(7), 3432. [Link]
-
Lim, R. K., & Lin, Q. (2019). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 24(21), 3959. [Link]
Sources
- 1. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dietary chemopreventative benzyl isothiocyanate inhibits breast cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biomarkers for Benzyl Isothiocyanate (BITC) Exposure
Executive Summary
Benzyl isothiocyanate (BITC) is a potent bioactive isothiocyanate derived from the glucosinolate glucotropaeolin, abundant in cruciferous vegetables (e.g., garden cress, papaya seeds). Its growing relevance in oncology and chemoprevention necessitates robust, validated biomarkers for clinical translation.
This guide delineates the technical framework for quantifying BITC exposure. Unlike simple pharmacokinetic assessments, accurate BITC monitoring requires a dual-strategy approach:
-
Short-term Exposure: Quantification of urinary mercapturic acid conjugates (BITC-NAC).
-
Long-term Integration: Analysis of covalent protein adducts (BITC-Lysine) in serum albumin.
The following protocols prioritize mass spectrometric selectivity (LC-MS/MS) and address critical stability issues inherent to isothiocyanate chemistry.
Mechanistic Foundation: The Mercapturic Acid Pathway
To select the correct biomarker, one must understand the metabolic fate of BITC. Upon ingestion, BITC is rapidly conjugated with glutathione (GSH) via Glutathione S-Transferases (GSTs). This is an obligatory first step, driving the compound into the mercapturic acid pathway for renal excretion.
Metabolic Cascade
The conversion of BITC to its primary urinary metabolite, N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine (BITC-NAC), involves sequential enzymatic cleavage.
Figure 1: The mercapturic acid pathway converting lipophilic BITC into the hydrophilic, excretable BITC-NAC conjugate.
Primary Biomarker: Urinary BITC-NAC
Analyte: N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine (BITC-NAC) Matrix: Human Urine Window of Detection: 2–12 hours post-ingestion (Peak excretion ~4-6 hours).
Critical Stability Warning
Isothiocyanate conjugates are reversible. In alkaline pH (>7.5) or varying temperatures, the reaction can reverse, releasing free BITC which is volatile and reactive.
-
Protocol Requirement: Urine samples must be acidified immediately upon collection to pH < 3.0 using 6M HCl or formic acid to stabilize the thiocarbamoyl bond.
Analytical Workflow (LC-MS/MS)
This protocol utilizes Isotope Dilution Mass Spectrometry for absolute quantification.[1]
Reagents:
-
Internal Standard (IS):
-BITC-NAC (preferred) or BITC-NAC-d3. If unavailable, synthesize by reacting labeled NAC with BITC. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Protocol:
-
Sample Thawing: Thaw acidified urine samples on ice.
-
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C to remove particulates.
-
Internal Standard Spike: Aliquot 100 µL of supernatant; add IS (final conc. 1 µM).
-
Solid Phase Extraction (SPE):
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.
-
Condition: 1 mL MeOH, then 1 mL 0.1% Formic Acid.
-
Load: Apply spiked urine sample.
-
Wash: 1 mL 5% MeOH in 0.1% Formic Acid (removes salts/urea).
-
Elute: 1 mL 100% MeOH.
-
-
Reconstitution: Evaporate eluate under nitrogen; reconstitute in 100 µL Mobile Phase A/B (90:10).
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Ionization: ESI Positive Mode (or Negative, depending on sensitivity optimization).
-
MRM Transitions (ESI+):
-
Quantifier: m/z 313.1
91.1 (Benzyl cation, highly specific). -
Qualifier: m/z 313.1
164.0 (NAC fragment).
-
-
MRM Transitions (ESI-):
-
Quantifier: m/z 311.1
128.0 (NAC-H).
-
-
Data Interpretation
BITC-NAC typically accounts for 40-60% of the ingested dose. Urinary creatinine correction is mandatory to normalize for hydration status.
| Parameter | Value | Notes |
| Precursor Ion (ESI+) | 313.1 m/z | [M+H]+ |
| Product Ion 1 | 91.1 m/z | Benzyl carbocation (High Intensity) |
| Product Ion 2 | 164.0 m/z | [NAC+H]+ |
| Linearity Range | 10 nM - 50 µM | Requires dilution for high-dose samples |
| LOD | ~5 nM | Dependent on matrix suppression |
Long-term Biomarker: Albumin Adducts[3]
For assessing chronic exposure or verifying compliance in clinical trials over weeks, urinary metabolites are insufficient due to their short half-life (<12 hours). Covalent protein adducts serve as a "dosimeter."
Analyte:
Mechanism of Adduct Formation
BITC is an electrophile that reacts with nucleophilic amino acid residues. While cysteine thiols are the primary targets (reversible), the reaction with the
Figure 2: Workflow for the isolation and quantification of the stable BITC-Lysine albumin adduct.
Analytical Protocol
Validation Note: Synthetic standards for BITC-Lys are required. These can be synthesized by reacting BITC with N-alpha-acetyl-L-lysine in phosphate buffer (pH 8.5) and purifying via HPLC.[2]
-
Albumin Isolation: Isolate albumin from serum using affinity chromatography (optional but cleaner) or simple precipitation.
-
Digestion:
-
Resuspend albumin (approx 2-5 mg) in 50 mM Ammonium Bicarbonate (pH 7.8).
-
Add Pronase E (protease mixture) at 1:50 enzyme:substrate ratio.
-
Incubate at 37°C for 18-24 hours.
-
-
Clean-up:
-
Add Internal Standard (
-BITC-Lys). -
Perform SPE (C18) to remove salts and amino acids.
-
Elute with 60% Acetonitrile.
-
-
LC-MS/MS Quantification:
-
Target: BITC-Lysine conjugate.
-
Precursor (ESI+): m/z 296.1 ([M+H]+).
-
Transitions:
-
296.1
91.1 (Benzyl). -
296.1
84.1 (Lysine immonium ion). -
296.1
130.1 (Lysine fragment).
-
-
Indirect Biomarkers (Pharmacodynamic)
While BITC-NAC and BITC-Lys prove exposure, pharmacodynamic biomarkers prove biological effect.
-
Nrf2 Pathway Activation: BITC modifies Keap1 cysteine residues, stabilizing Nrf2.
-
Assay: qPCR of downstream targets in PBMCs (Peripheral Blood Mononuclear Cells): NQO1, HMOX1, GCLM.
-
-
Histone Modification: BITC inhibits Histone Deacetylases (HDACs).
-
Assay: Western blot for Acetylated Histone H3 (Ac-H3) in PBMCs.
-
References
-
Metabolism of Isothiocyanates
- Title: The metabolism of benzyl isothiocyanate and its cysteine conjug
- Source: Xenobiotica (1977).
-
URL:[Link]
-
Human Pharmacokinetics
-
Protein Adducts (Albumin)
- Title: New Biomarkers for Monitoring the Levels of Isothiocyan
- Source: ResearchGate / Molecular Nutrition & Food Research.
-
URL:[Link]
-
Analytical Methodology (NAC Conjugates)
- Title: Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry.
- Source: Chemical Research in Toxicology (2009).
-
URL:[Link]
-
Stability & Sample Prep
Sources
- 1. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aflatoxin-lysine adduct quantified by high-performance liquid chromatography from human serum albumin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Precision in Phytochemical Analysis: A Technical Guide to Stable Isotope Standards for Isothiocyanate Research
Topic: Stable Isotope Standards for Isothiocyanate Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Isothiocyanates (ITCs)—such as Sulforaphane (SFN), Phenethyl isothiocyanate (PEITC), and Allyl isothiocyanate (AITC)—are potent electrophiles with significant chemopreventive and therapeutic potential.[1] However, their quantification in biological matrices is plagued by instability, rapid metabolism via the mercapturic acid pathway, and severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide establishes the Stable Isotope Dilution (SID) assay as the gold standard for ITC research. It details the mechanistic necessity of isotopic labeling, synthesis strategies for internal standards, and self-validating experimental protocols to ensure data integrity in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Part 1: The Analytical Challenge: Why External Standardization Fails
In complex matrices like human plasma or urine, external calibration curves fail to account for two critical sources of error:
-
Ionization Suppression/Enhancement: Co-eluting phospholipids and endogenous metabolites in the electrospray ionization (ESI) source alter the ionization efficiency of the analyte. Without a co-eluting internal standard that experiences the exact same suppression, quantification is fundamentally inaccurate.
-
Extraction Variability: ITCs are volatile and reactive. Losses during Solid Phase Extraction (SPE) or protein precipitation vary between samples.
The Solution: Stable Isotope Dilution (SID).[2][3] By spiking the sample with a labeled analog (e.g.,
Part 2: The Metabolic Target: Mercapturic Acid Pathway
ITCs are rarely excreted as free isothiocyanates. Upon absorption, they are conjugated with glutathione (GSH) by Glutathione S-transferases (GSTs), eventually metabolizing into N-acetylcysteine (NAC) conjugates (mercapturic acids).[4] Therefore, accurate research often requires standards for both the parent ITC and its NAC-metabolite.
Diagram 1: The Mercapturic Acid Pathway
This diagram illustrates the metabolic flux of ITCs, identifying the critical nodes for isotopic quantification.
Caption: Metabolic conversion of Isothiocyanates to Mercapturic Acids. Quantification targets include the parent ITC (plasma) and ITC-NAC (urine).
Part 3: Strategic Synthesis & Selection of Standards
Not all stable isotopes are equal. The choice between Deuterium (
Deuterium ( H) Labeling[5]
-
Pros: Cost-effective and accessible.
-
Cons: Deuterium Isotope Effect. C-D bonds are shorter and stronger than C-H bonds, slightly reducing the lipophilicity. This can cause the deuterated standard to elute slightly earlier than the analyte in Reverse Phase LC.
-
Mitigation: Ensure the retention time shift is negligible (<0.1 min) or use
C if strict co-elution is required for narrow peaks. -
Common Standards:
Carbon-13 ( C) Labeling
-
Pros: No chromatographic isotope effect; perfect co-elution.
-
Cons: Significantly more expensive synthesis.
-
Application: Required for ultra-trace analysis where peak integration windows are tight.
Table 1: Key Isothiocyanate Standards and MRM Transitions
Precursor and product ions for LC-MS/MS Method Development.
| Analyte | Labeled Standard | Precursor Ion ( | Product Ion ( | Label Position |
| Sulforaphane (SFN) | SFN-d8 | 178.0 → 114.0 | 186.0 → 122.0 | Butyl chain ( |
| SFN-NAC | SFN-NAC-d3 | 341.1 → 178.0 | 344.1 → 181.0 | Acetyl group ( |
| PEITC | PEITC-d5 | 164.0 → 130.0 | 169.0 → 135.0 | Phenyl ring ( |
| PEITC-NAC | PEITC-NAC-d3 | 325.1 → 164.0 | 328.1 → 164.0 | Acetyl group ( |
| AITC (Allyl-ITC) | AITC-d5 | 100.0 → 72.0 | 105.0 → 77.0 | Allyl chain ( |
Part 4: Analytical Method Development (LC-MS/MS)
The following workflow integrates the stable isotope standard into a validated quantitation loop.
Diagram 2: Stable Isotope Dilution Workflow
Logic flow for sample preparation and data normalization.
Caption: Workflow ensuring that extraction losses and matrix effects are normalized by the internal standard.
Part 5: Experimental Protocols
Protocol A: Synthesis of SFN-d8 (Internal Standard)
Note: Custom synthesis is often required if commercial stock is unavailable. This protocol utilizes the amine-thiophosgene route.
-
Precursor: Start with
-1,4-diaminobutane (commercially available). -
Step 1 (Amine Protection): React with di-tert-butyl dicarbonate to form mono-Boc-protected amine.
-
Step 2 (Isothiocyanate Formation): React the free amine terminus with thiophosgene (
) in a biphasic system ( /saturated ).-
Safety: Thiophosgene is highly toxic. Perform in a fume hood with specific neutralization protocols.
-
-
Step 3 (Deprotection & Oxidation): Remove Boc group. Oxidize the sulfide to sulfoxide using hydrogen peroxide (
) at controlled temperatures to prevent over-oxidation to sulfone. -
Purification: Silica gel chromatography.
-
Validation: Confirm structure via
H-NMR (absence of proton signals on butyl chain) and MS (M+8 shift).
Protocol B: High-Throughput Plasma Extraction for SFN
Objective: Quantify Sulforaphane in human plasma using SFN-d8.[8]
-
Spiking: Aliquot 200 µL of plasma. Add 10 µL of SFN-d8 working solution (1 µM in Acetonitrile). Vortex for 10s.
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a clean tube. Evaporate to dryness under
stream at 30°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
LC Conditions:
-
Column: Zorbax SB-Aq C18 (Suitable for polar retention).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 90% B over 8 minutes.
-
References
-
Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry. Source: PubMed / NIH URL:[Link]
-
LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Source: Journal of Agricultural and Food Chemistry URL:[Link]
-
Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Source: MDPI (Molecules) URL:[Link]
-
Analysis of isothiocyanate mercapturic acids in urine: a biomarker for cruciferous vegetable intake. Source: Journal of Agricultural and Food Chemistry URL:[Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. Source: Bioanalysis / NIH PMC URL:[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Precision in Proteomics: A Guide to Quantitative Analysis Using 13C6 15N2 Labeled Lysine Standards
Introduction: The Imperative for Precision in Proteomic Quantification
In the landscape of modern biological research and drug development, the ability to accurately quantify changes in the proteome is paramount. Understanding how protein expression levels shift in response to stimuli, disease states, or therapeutic intervention provides invaluable insights into cellular function and pathology. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for relative protein quantification.[1] Concurrently, the Absolute Quantification (AQUA) methodology offers a means to determine the precise molar amount of a target protein within a complex biological sample.[2][3]
At the heart of these sophisticated mass spectrometry-based approaches lies the use of stable isotope-labeled amino acids. This guide focuses on the application of L-Lysine labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes (13C6 15N2 Lysine). The dual labeling strategy provides a significant and distinct mass shift, enhancing the accuracy and clarity of protein quantification.[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reproducible results.
Part 1: The Foundation - Understanding 13C6 15N2 Lysine in Mass Spectrometry
Stable isotope labeling leverages the incorporation of "heavy" non-radioactive isotopes into proteins.[6] For 13C6 15N2 Lysine, all six carbon atoms are ¹³C and both nitrogen atoms are ¹⁵N. This results in a predictable mass increase in any peptide containing this labeled lysine.
The use of trypsin, the most common protease in proteomics, is integral to this strategy. Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that nearly every resulting tryptic peptide (with the exception of the C-terminal peptide) will contain a labeled amino acid.[1]
Table 1: Mass Shift of 13C6 15N2 Lysine
| Amino Acid | Isotopic Composition | Monoisotopic Mass (Da) | Mass Shift (Da) |
| L-Lysine | ¹²C₆ ¹⁴N₂ | 146.1055 | 0 |
| L-Lysine | ¹³C₆ ¹⁵N₂ | 154.1201 | +8.0146 |
This distinct +8 Da mass shift allows for the clear differentiation of "light" (unlabeled) and "heavy" (labeled) peptide pairs in a mass spectrometer, forming the basis for quantification.[5]
Part 2: Relative Quantification - The SILAC Workflow
SILAC provides a highly accurate method for relative quantification because the samples to be compared are mixed at the very beginning of the experimental workflow, minimizing variability from sample preparation.[7]
The Causality Behind the SILAC Workflow
The core principle of SILAC is the metabolic incorporation of labeled amino acids into the entire proteome of living cells.[8] One population of cells is grown in "light" medium containing standard lysine, while the other is grown in "heavy" medium where the standard lysine is replaced with 13C6 15N2 Lysine.[9] After a sufficient number of cell divisions (typically at least five), virtually all lysine residues in the "heavy" cell population will be the 13C6 15N2 variant.[7]
Experimental Protocol: A Step-by-Step Guide to SILAC
1. Adaptation Phase: Achieving Complete Labeling
-
Cell Culture: Begin by culturing your chosen cell line in SILAC-grade medium deficient in lysine and arginine.[10] Supplement the "light" medium with unlabeled L-lysine and L-arginine, and the "heavy" medium with 13C6 15N2 L-lysine and, typically, a heavy version of arginine (e.g., 13C6 15N4 Arginine). The use of dialyzed fetal bovine serum is crucial to avoid the introduction of unlabeled amino acids.[7]
-
Passaging for Full Incorporation: Culture the cells for at least five to six doublings to ensure greater than 95% incorporation of the heavy amino acids.[1][7]
-
Verification of Labeling Efficiency: Before proceeding to the experimental phase, it is essential to verify the incorporation efficiency. This is achieved by harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting with trypsin, and analyzing the peptides by mass spectrometry. The absence of significant "light" peptide signals confirms complete labeling.[11]
2. Experimental Phase: Perturbation and Sample Collection
-
Apply Experimental Conditions: Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug exposure, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[11] Mix equal amounts of protein from the "light" and "heavy" lysates.[11]
3. Sample Preparation and Mass Spectrometry
-
Protein Digestion: The combined protein lysate is then subjected to in-solution or in-gel digestion with trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a suitable method, such as C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS).[12]
4. Data Analysis
-
Peptide Identification and Quantification: Utilize specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.[13] The ratio of the peak intensities directly reflects the relative abundance of the protein in the two samples.[6]
Visualizing the SILAC Workflow
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Rockefeller University » Absolute quantitation (AQUA) of peptides [rockefeller.edu]
- 5. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 6. Estimation of Absolute Protein Quantities of Unlabeled Samples by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 10. waters.com [waters.com]
- 11. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 12. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 13. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
Detection and Characterization of Thiocarbamoyl-Lysine Modifications by Mass Spectrometry
An Application Guide for Proteomic Researchers
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found abundantly in cruciferous vegetables and are recognized for their potent cancer chemopreventive properties.[1][2][3] These compounds exert their biological effects, including the induction of apoptosis and cell cycle arrest, primarily by forming covalent adducts with cellular proteins.[3][4] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic side chains of amino acids. While cysteine residues are a primary target, the formation of a stable thiocarbamoyl adduct with the ε-amino group of lysine serves as a crucial and detectable post-translational modification (PTM).[5][6]
Identifying the specific protein targets of ITCs and the precise sites of modification is critical for elucidating their mechanisms of action and for the development of novel therapeutics.[1] However, detecting these modifications presents a significant analytical challenge due to their often low stoichiometry and the vast complexity of the proteome.[1] Mass spectrometry (MS)-based proteomics has emerged as the most powerful technology for the discovery and site-localization of these, and other, protein PTMs.[7][8]
This application note provides a comprehensive technical guide for the detection of thiocarbamoyl-lysine modifications using a bottom-up proteomics workflow. We will delve into the principles of sample preparation, mass spectrometry analysis, and data interpretation, offering field-proven insights and detailed protocols to enable researchers to confidently identify ITC-modified proteins.
The Chemical Principle: Thiocarbamoylation of Lysine
The core of this analysis lies in understanding the chemical reaction between an isothiocyanate and a protein. The primary amine of a lysine side chain acts as a nucleophile, attacking the central carbon of the isothiocyanate group. This reaction results in the formation of a stable thiourea linkage, referred to as a thiocarbamoyl modification.
While ITCs also react with thiol groups on cysteine residues, the resulting thiocarbamate linkage can be unstable, potentially allowing the ITC molecule to be released and subsequently react with a lysine residue.[5][6] This makes the thiocarbamoyl-lysine adduct a reliable marker for identifying proteins that have been targeted by ITCs. Each specific ITC imparts a unique and predictable mass shift to the modified lysine residue, which is the key signature detected by the mass spectrometer.
Mass Spectrometry Workflow for Thiocarbamoyl-Lysine Detection
The successful identification of thiocarbamoyl-lysine modifications relies on a meticulously executed workflow, from initial sample preparation to final data analysis. Each stage is designed to preserve the modification and prepare the peptides for optimal analysis by LC-MS/MS.
Part 1: CORE METHODOLOGY & PROTOCOLS
The initial step involves treating cultured cells or tissues with the isothiocyanate of interest.[2][4] It is crucial to perform dose-response and time-course experiments to determine optimal labeling conditions that do not compromise cell viability.
Protocol: Protein Extraction
-
Harvest Cells: After ITC treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and ITC.
-
Lysis: Lyse cell pellets in a buffer compatible with mass spectrometry. A common choice is a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5), which effectively denatures proteins.[9][10] Avoid non-ionic detergents like Triton X-100 or NP-40 unless a robust detergent removal step is planned.[9]
-
Clarify Lysate: Sonicate the lysate briefly on ice to shear nucleic acids and reduce viscosity.[11] Centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify Protein: Collect the supernatant and determine the protein concentration using a compatible method like the Bradford or BCA assay.
This stage prepares the proteins for enzymatic digestion. Disulfide bonds are cleaved (reduction) and the resulting free thiols are capped (alkylation) to prevent them from reforming.
A critical aspect of this workflow is the choice of protease. Trypsin , which cleaves C-terminal to arginine (R) and lysine (K) residues, is the standard choice. The thiocarbamoyl modification on a lysine residue sterically hinders the enzyme, preventing cleavage at that site.[12] This "missed cleavage" is a powerful secondary piece of evidence for the presence of the modification.
Protocol: In-Solution Digestion This protocol is suitable for 100 µg of protein.
-
Denaturation: Start with 100 µg of protein in a volume of 100 µL of 8 M urea buffer.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 45 minutes at 50°C.[10]
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 50 mM. Incubate for 20 minutes in the dark at room temperature.[10]
-
Dilution & First Digestion (Optional but Recommended): Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. If using, add Lys-C protease at a 1:100 (enzyme:substrate) ratio and incubate for 2 hours at 37°C.[10]
-
Trypsin Digestion: Add sequencing-grade modified trypsin at a 1:50 (enzyme:substrate) ratio. Incubate overnight (12-16 hours) at 37°C.[10]
-
Quench Reaction: Stop the digestion by acidifying the sample with formic acid (FA) to a final concentration of 1% (pH < 3).
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove urea, salts, and other contaminants before LC-MS/MS analysis.[11]
Part 2: LC-MS/MS ANALYSIS
The complex peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Liquid Chromatography (LC): Peptides are typically separated on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration. This separates peptides based on their hydrophobicity.
-
Mass Spectrometry (MS):
-
MS1 Scan: As peptides elute from the column, they are ionized (typically by electrospray ionization, ESI) and the mass spectrometer scans for the mass-to-charge ratio (m/z) of these intact "precursor" ions.
-
MS2 Scan (Tandem MS): The instrument selects the most abundant precursor ions from the MS1 scan, isolates them, fragments them (using methods like Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)), and measures the m/z of the resulting fragment ions.[7][8] This fragmentation pattern provides the amino acid sequence of the peptide.
-
Part 3: DATABASE SEARCH AND DATA INTERPRETATION
The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.[2] To find thiocarbamoyl modifications, the search parameters must be set correctly.
Key Database Search Parameters:
-
Enzyme: Trypsin.
-
Missed Cleavages: Allow for at least 1 or 2 missed cleavages. This is essential to identify peptides where cleavage was blocked by the lysine modification.
-
Variable Modifications:
-
Methionine Oxidation (+15.9949 Da) - A common artifact.
-
Thiocarbamoyl adduct on Lysine (K): This is the most critical parameter. You must add the exact monoisotopic mass of the ITC used. (See Table 1).
-
-
Fixed Modifications: Cysteine Carbamidomethylation (+57.0215 Da) - from the IAA alkylation step.
-
Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).
Table 1. Monoisotopic Mass Shifts for Common Isothiocyanates
| Isothiocyanate (ITC) | Abbreviation | Chemical Formula | Monoisotopic Mass Shift (Da) |
|---|---|---|---|
| Allyl Isothiocyanate | AITC | C₄H₅NS | 99.0143 |
| Benzyl Isothiocyanate | BITC | C₈H₇NS | 149.0299 |
| Phenethyl Isothiocyanate | PEITC | C₉H₉NS | 163.0456 |
| Sulforaphane | SFN | C₆H₁₁NOS₂ | 177.0282 |
Validating a Modified Peptide Hit:
A confident identification requires manual inspection of the MS/MS spectrum.
-
Correct Precursor Mass: The measured mass of the peptide must match the theoretical mass including the ITC mass shift.
-
Missed Cleavage Site: The identified peptide sequence should contain a lysine residue that is not at the C-terminus, indicating a missed tryptic cleavage.
-
Fragment Ion Evidence: The series of b- and y-ions in the MS/MS spectrum should confirm the peptide sequence. Crucially, there should be a "jump" in the mass of the fragment ions that contain the modified lysine, corresponding exactly to the mass of the ITC adduct. This localizes the modification to a specific residue.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No modified peptides identified | - Inefficient ITC labeling.- Modification is too low in stoichiometry.- Incorrect mass shift used in database search.- Missed cleavages not allowed in search. | - Optimize ITC concentration and incubation time.- Consider an enrichment strategy if available (e.g., antibody for the adduct).- Double-check the calculated monoisotopic mass of your ITC.- Ensure search parameters allow for at least 2 missed cleavages. |
| Low protein/peptide identifications overall | - Poor protein extraction.- Inefficient enzymatic digestion.- Sample loss during desalting.- Poor MS instrument performance. | - Use a stronger lysis buffer (e.g., 8M urea with sonication).- Check activity of trypsin; ensure urea is diluted <2M before digestion.- Be careful during desalting steps; ensure proper column conditioning.- Run a standard digest (e.g., BSA) to check instrument sensitivity. |
| Ambiguous site localization | - Poor quality MS/MS spectrum (low signal-to-noise).- Insufficient fragment ions around the modification site. | - Use a fragmentation method that provides richer fragmentation (e.g., HCD or ETD).- Manually inspect spectra; only accept sites with clear fragment ion evidence. |
| High number of carbamylated peptides (artifact) | - Urea breakdown into isocyanate, which modifies lysines.- This artifact (+43.0058 Da) can be confused with some modifications. | - Always use freshly prepared urea solutions.- Avoid heating samples in urea for prolonged periods.[10][13] |
References
-
Zhang, Y. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 58(1), 1-8. [Link]
-
Hu, R., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 20(4), 685-693. [Link]
-
Mi, L., et al. (2007). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 6(6), 2184-2193. [Link]
-
Hu, R., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 20(4), 685-693. [Link]
-
Wang, R., et al. (2023). iTRAQ-Based Proteomic Analyses of Regulation of Isothiocyanate and Endogenous Selenium Metabolism in Broccoli Sprouts by Exogenous Sodium Selenite. International Journal of Molecular Sciences, 24(7), 6299. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Enzymology, 586, 3-21. [Link]
-
Martinez-Val, A., et al. (2017). Neutral loss of lysine carbamylated peptides. (a,b) Tandem mass spectra... ResearchGate. [Link]
-
Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Stanford University. [Link]
-
Walczewska-Szewc, K., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12476. [Link]
-
The Proteomics Channel. (2021, April 17). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec [Video]. YouTube. [Link]
-
You, J., et al. (2024). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 11, 1365112. [Link]
-
Millikin, R. J., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(11), 5069–5079. [Link]
-
Nshogoza, G., & Mechin, M. C. (2013). Identification of Post-Translational Modifications by Mass Spectrometry. CHIMIA International Journal for Chemistry, 67(7), 539-543. [Link]
-
Nakamura, Y., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Journal of Agricultural and Food Chemistry, 57(6), 2462-2467. [Link]
-
Kantsadi, D., et al. (2009). Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal. Journal of the American Society for Mass Spectrometry, 20(7), 1347–1357. [Link]
-
Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. ACS Chemical Biology, 15(3), 569–584. [Link]
-
Zhang, M., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 5(2), 102996. [Link]
-
Sidoli, S., & Garcia, B. A. (2022). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 13(11), 2132. [Link]
-
Liu, Z., et al. (2014). CPLM: a database of protein lysine modifications. Nucleic Acids Research, 42(Database issue), D531–D536. [Link]
-
Le, N. Q. K., et al. (2021). Systematic Characterization of Lysine Post-translational Modification Sites Using MUscADEL. Methods in Molecular Biology, 2340, 223-236. [Link]
-
Huang, Y., et al. (2022). qPTM: an updated database for PTM dynamics in human, mouse, rat and yeast. Nucleic Acids Research, 51(D1), D561–D568. [Link]
-
MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. MS Bioworks. [Link]
-
Nakamura, Y., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Journal of Agricultural and Food Chemistry, 57(6), 2462-7. [Link]
-
Liu, Z., et al. (2013). CPLM: A database of protein lysine modifications. Nucleic Acids Research, 42(D1), D531-6. [Link]
-
Bush, M. J., et al. (2024). Mass spectral feature analysis of ubiquitylated peptides provides insights into probing the dark ubiquitylome. bioRxiv. [Link]
-
Zhang, T., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology, 46, 102102. [Link]
Sources
- 1. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of covalent modifications of tubulins by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 10. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. msbioworks.com [msbioworks.com]
- 13. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
Application Note: Solid-Phase Extraction (SPE) Strategies for Benzyl Isothiocyanate (BITC) Metabolites in Biological Fluids
[1]
Abstract & Introduction
Benzyl isothiocyanate (BITC), a bioactive constituent of cruciferous vegetables (e.g., garden cress, papaya seeds), is currently under rigorous investigation for its chemopreventive properties.[1][2] Accurate pharmacokinetic (PK) profiling requires the quantification of its metabolites, specifically the mercapturic acid pathway conjugates, in human plasma and urine.
This guide addresses the primary analytical challenge: instability. BITC metabolites are dithiocarbamates that undergo cyclocondensation reactions at alkaline pH. This protocol details a robust, self-validating Solid-Phase Extraction (SPE) workflow that prioritizes analyte stability via strict pH control and polymeric sorbent selection.
Metabolic Context: The Mercapturic Acid Pathway
Understanding the polarity and chemistry of the target analytes is prerequisite to extraction. BITC is lipophilic and volatile; however, its metabolites are polar, non-volatile S-conjugates.
Pathway Diagram
The following diagram illustrates the metabolic transformation of BITC into its primary urinary metabolite, BITC-N-acetylcysteine (BITC-NAC).
Figure 1: The Mercapturic Acid Pathway transformation of BITC.[2] The increase in polarity from parent to NAC conjugate dictates the shift from Liquid-Liquid Extraction (LLE) to SPE.
Critical Success Factors (Expertise & Logic)
The pH Stability Trap
Causality: BITC metabolites contain a dithiocarbamate moiety (
Sorbent Selection: Polymeric vs. Silica
While traditional C18 silica is cited in older literature, Polymeric Reversed-Phase (HLB/DVB) is recommended for this application.
-
Reasoning: BITC-NAC is amphiphilic. Polymeric sorbents possess a hydrophilic-lipophilic balance (HLB) that retains polar conjugates better than C18 and does not suffer from "dewetting" (loss of recovery if the cartridge runs dry).
Protocol A: Urinary Metabolite Extraction (BITC-NAC)
Matrix: Human Urine Target Analyte: BITC-NAC (Mercapturic Acid) Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 60 mg / 3 mL.
Workflow Logic
Figure 2: Step-by-step SPE workflow emphasizing the critical acidification step.
Detailed Steps
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Critical: Immediately adjust 1.0 mL of urine to pH 2.0–3.0 using
or Formic Acid. -
Validation: Spike Internal Standard (IS) (e.g., isotope-labeled BITC-NAC-
or N-acetyl-S-(N-methylthiocarbamoyl)-L-cysteine) at this stage. -
Centrifuge at
for 10 min to remove particulates.
-
-
Conditioning:
-
1.0 mL Methanol (MeOH).
-
1.0 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Load the acidified supernatant onto the cartridge.
-
Flow Rate: Maintain
to ensure interaction time with the sorbent.
-
-
Washing:
-
Wash with 1.0 mL of 5% MeOH in 0.1% Formic Acid .
-
Why: This removes highly polar urinary salts and urea while keeping the BITC-NAC (which is moderately polar) retained. The acid maintains analyte stability.
-
-
Elution:
-
Elute with
of 100% Methanol . -
Note: Acetonitrile is also acceptable, but MeOH often provides better solubility for the polar cysteine tail.
-
-
Post-Extraction:
-
Evaporate to dryness under nitrogen at
. -
Reconstitute in
of Mobile Phase A (0.1% Formic Acid in Water).
-
Protocol B: Plasma Metabolite Extraction
Matrix: Human Plasma Challenge: High protein binding and lower metabolite abundance compared to urine.
Detailed Steps
-
Protein Precipitation (PPT):
-
To
plasma, add ice-cold Acetonitrile containing 1% Formic Acid . -
Why Acid? To disrupt protein binding and stabilize the dithiocarbamate.
-
Vortex for 30 seconds; Centrifuge at
for 10 min ( ).
-
-
Supernatant Cleanup (SPE):
-
Dilute the supernatant 1:1 with Water (0.1% Formic Acid) to reduce organic content to ~40% (preventing breakthrough).
-
Load onto the Polymeric SPE cartridge (same conditioning as Protocol A).
-
Wash: 1.0 mL 40% MeOH in 0.1% Formic Acid (removes remaining lipids/proteins).
-
Elute: 100% MeOH.
-
Analytical Validation (LC-MS/MS)
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7
-
A: Water + 0.1% Formic Acid[3]
-
B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 90% B over 8 minutes.
Quantitative Summary Table
| Parameter | Specification | Rationale |
| Linearity Range | 20 – 5000 nM | Covers physiological range after dietary intake. |
| Recovery (SPE) | > 85% | Polymeric sorbent minimizes breakthrough. |
| Matrix Effect | < 15% suppression | Wash step removes urea/salts causing ion suppression. |
| Stability (Autosampler) | 24 hours at 4°C | Acidic reconstitution solvent prevents degradation. |
| LOD | ~ 5–10 nM | Required for PK elimination phase detection. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH too high during load. | Ensure Urine/Plasma is pH < 3.0 before loading. |
| Peak Tailing | Secondary interactions. | Increase ionic strength of Mobile Phase (e.g., 5mM Ammonium Formate). |
| Cyclic Degradants | Alkaline hydrolysis. | Check pH of all solvents; avoid storage in glass (leaches alkali). |
| Cartridge Clogging | Protein/Particulates. | Improve centrifugation step; use PPT before SPE for plasma. |
References
-
Marton, M. R., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry.
-
Mennicke, W. H., et al. (1988).[4] Studies on the metabolism and excretion of benzyl isothiocyanate in man.[5][2][6][4] Xenobiotica.
- Bruggeman, I. M., et al. (1986). Acid stability of benzyl isothiocyanate conjugates. Journal of Agricultural and Food Chemistry.
-
Ioannides, C. (2003). Enzyme Systems that Metabolise Drugs and Other Xenobiotics. Wiley.[5] (Reference for Mercapturic Acid Pathway mechanisms).
-
Platz, S., et al. (2015). Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress. Molecular Nutrition & Food Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Artifactual Lysine Adducts in Vitro
Current Status: Operational Role: Senior Application Scientist Topic: Artifactual Lysine Modification Control
Introduction: The Hidden Variables in Your Data
As researchers, we often treat sample preparation as a passive precursor to analysis. However, in vitro environments are chemically aggressive reactors. Lysine residues ($ \epsilon
Uncontrolled lysine adducts—specifically carbamylation (+43.0058 Da) , glycation (+162.0528 Da) , and formylation (+27.9949 Da) —compromise drug stability data, reduce enzymatic efficiency, and create isobaric interferences in mass spectrometry (MS).
This guide deconstructs these artifacts, providing self-validating protocols to eliminate them from your workflow.
Module 1: The Urea Trap (Carbamylation)
Context: Urea is a standard denaturant in proteomics.[1][2] However, in aqueous solution, it exists in equilibrium with ammonium cyanate.[3][4] The cyanate ion ($ OCN^-
Troubleshooting & FAQs
Q: I see a +43 Da mass shift on my lysine residues in my peptide mapping data. Is this acetylation? A: Likely not. While acetylation adds +42.01 Da, carbamylation adds +43.006 Da. If you used urea during digestion or solubilization, this is almost certainly an artifact.[5] The reaction is driven by heat ($ >37^\circ C $) and time.
-
Diagnostic: Check N-termini. Carbamylation affects both Lys side chains and N-termini; biological acetylation is highly specific.
Q: Can I just use "fresh" urea to prevent this? A: "Fresh" is relative. Urea degradation is spontaneous and endothermic. Even high-grade urea accumulates cyanate upon storage.
-
The Fix: You must chemically scavenge the cyanate or shift the equilibrium.[4]
Q: How do I validate that my buffer is carbamylation-free? A: The "Mock" Incubation. Incubate a standard protein (e.g., BSA) in your urea buffer for the duration of your protocol without protease. Digest (in a urea-free buffer) and analyze by LC-MS. Any +43 Da shift indicates the buffer is the source.
Deep Dive: The Scavenger Mechanism
To prevent carbamylation, we must intercept isocyanic acid before it attacks the lysine. Primary amines (like Methylamine or Tris) act as "decoy" nucleophiles. Alternatively, adding ammonium salts pushes the equilibrium back toward urea via the Common Ion Effect.[4]
Visual Workflow: Carbamylation Control
Figure 1: Mechanism of urea-induced carbamylation and the interception strategy using amine scavengers.
Protocol: The "Safe-Urea" Digestion System
Objective: Solubilize hydrophobic proteins without lysine modification.
-
Preparation:
-
Prepare 8M Urea immediately before use. Do not store 8M stock solutions.
-
The Scavenger Spike: Dissolve urea in 50 mM Ammonium Bicarbonate (AmBic) rather than water. The high
inhibits cyanate formation [1]. -
Alternative: Add 20 mM Methylamine to the urea buffer.[3] Methylamine reacts with HNCO faster than lysine [2].
-
-
Digestion:
-
Dilute Urea to <1M before adding Trypsin. Trypsin activity is inhibited by high urea, and dilution reduces the reaction rate of carbamylation.
-
Temperature Rule: Perform digestion at 30°C or Room Temperature , not 37°C. The rate of carbamylation doubles for every 10°C increase.
-
-
Cleanup:
-
Acidify with Trifluoroacetic Acid (TFA) to pH < 3 immediately after digestion. Acidic pH converts
to and , halting the reaction.
-
Module 2: The Sugar Spike (Glycation)[6]
Context: Glycation (non-enzymatic glycosylation) occurs when reducing sugars (glucose, galactose) react with lysine to form a Schiff base, which rearranges into a stable Amadori product (ketoamine).[6][7] This is common in cell culture media and formulations containing sucrose (which hydrolyzes to glucose/fructose).
Troubleshooting & FAQs
Q: I see variable glycation levels in my control samples. Why? A: Check your buffer. Phosphate and Bicarbonate buffers can catalyze the Amadori rearrangement, significantly accelerating glycation compared to catalytic-free buffers like HEPES or Histidine [3].
Q: My formulation uses Sucrose, not Glucose. Why do I see glycation? A: Sucrose is a disaccharide.[6] If your storage temperature fluctuates or pH drops, sucrose hydrolyzes into glucose and fructose. Fructose is even more reactive than glucose (approx. 7-10x faster glycation rate).
Data Summary: Buffer Effects on Glycation Rate
| Buffer System | Catalytic Effect | Risk Level | Recommendation |
| Bicarbonate | High | Critical | Avoid in presence of sugars. |
| Phosphate | Moderate | High | Use only if necessary; keep temp low.[1] |
| HEPES | None | Low | Preferred for in vitro assays. |
| Histidine | Low | Low | Excellent for antibody formulation. |
| Citrate | Low | Low | Good alternative for low pH studies. |
Protocol: Low-Artifact Glycation Assay
When studying biological glycation, you must prevent in vitro artifacts during incubation.
-
Buffer Selection: Use PBS-free systems if possible. Use 50 mM HEPES or MOPS, pH 7.4.
-
Sterile Filtration: Bacterial contamination introduces enzymes that can cleave sugars or proteins. Always filter (0.22 µm).
-
Reducing Agent: Add Sodium Cyanoborohydride (NaCNBH3) only if you intend to trap the Schiff base for mapping. For native studies, avoid it, as it alters the equilibrium.
-
Temperature: Incubate at 37°C only if physiologically required. For stability testing, 25°C significantly reduces artifactual rate.
Module 3: Acidic Artifacts (Formylation)
Context: Formic acid (FA) is the standard ion-pairing agent in LC-MS. However, high concentrations (e.g., 80% FA used for solubilizing membrane proteins) or prolonged exposure in solvent vials can lead to N-formylation (+28 Da).
Troubleshooting & FAQs
Q: Can I store my peptides in 0.1% Formic Acid? A: Yes, at 4°C. However, at room temperature, even 0.1% FA can induce measurable formylation over 24-48 hours.
-
Best Practice: Store peptide stocks dry or frozen (-80°C). Reconstitute immediately before LC-MS injection.
Q: I use 80% Formic Acid to dissolve my histone pellet. How do I stop formylation? A: Temperature is the switch.
-
Protocol: Perform the solubilization at 4°C on ice .
-
Limit Exposure: Do not exceed 1 hour.
-
Quench: Dilute immediately 1:20 with water or buffer before digestion.
Visual Workflow: Formylation Risk Management
Figure 2: Decision matrix for handling Formic Acid to prevent lysine formylation.
Summary of Artifacts & Prevention
| Artifact | Mass Shift ( | Primary Cause | Critical Prevention Step |
| Carbamylation | +43.0058 Da | Urea decomposition to Isocyanic Acid | Use fresh Urea with Ammonium or Methylamine scavengers.[3] |
| Glycation | +162.0528 Da | Reducing sugars (Glucose/Fructose) | Avoid Bicarbonate/Phosphate buffers; control temp. |
| Formylation | +27.9949 Da | Formic Acid reaction | Keep FA steps at 4°C ; store samples frozen. |
| Acetylation | +42.0106 Da | Acetic anhydride/acid contaminants | Use high-purity solvents; avoid acetic acid in digestion buffers. |
References
-
Sun, S., et al. (2014). "Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers." Journal of Proteome Research, 13(1), 274–281. Link
-
Kollipara, L., & Zahedi, R. P. (2013).[5] "Protein carbamylation: in vivo modification or in vitro artifact?" Proteomics, 13(6), 941–944. Link
-
Fischer, S., et al. (2019). "Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies." Journal of Pharmaceutical Sciences, 108(9), 2887-2894. Link
-
Larijani, B., et al. (2016). "Preventing N- and O-formylation of proteins when incubated in concentrated formic acid." Proteomics, 16(19), 2609-2614. Link
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uib.no [uib.no]
- 4. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 6. Glycation of antibodies: Modification, methods and potential effects on biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Digestion for Modified Lysine Recovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of enzymatic digestion for proteins containing modified lysine residues. Our goal is to equip you with the knowledge to optimize your sample preparation for mass spectrometry-based proteomics, ensuring accurate and comprehensive identification of post-translational modifications (PTMs).
Introduction: The Challenge of Modified Lysine Residues
Enzymatic digestion, most commonly performed with sequencing-grade trypsin, is a cornerstone of bottom-up proteomics. Trypsin's specificity, cleaving C-terminal to lysine (K) and arginine (R) residues, typically generates peptides of an ideal size for mass spectrometric analysis. However, this specificity is compromised when lysine residues are post-translationally modified. Modifications such as acetylation, methylation, and ubiquitination can sterically hinder or, in the case of acetylation, neutralize the positive charge of the lysine side chain, making it a poor substrate for trypsin.[1][2] This leads to incomplete digestion, known as "missed cleavages," which can significantly complicate data analysis and lead to the underrepresentation or complete loss of modified peptides in your results.[3][4]
This guide will address these challenges head-on, providing practical solutions and explaining the scientific principles behind them.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Scenario 1: Poor Sequence Coverage and Suspected Missed Cleavages
Question: "My protein of interest is known to be heavily acetylated, but I'm getting low sequence coverage and my software indicates a high number of missed cleavages after a standard trypsin digest. How can I improve this?"
Answer: This is a classic and expected issue when dealing with acetylated proteins. Acetylation of the lysine's ε-amino group neutralizes its positive charge, making it unrecognizable to trypsin.[4] This prevents cleavage, resulting in large, undigested peptides and poor protein sequence coverage.
Causality and Strategic Solutions:
-
Bioinformatic Adjustment (A Temporary Fix): The simplest first step is to increase the number of allowed missed cleavages in your database search parameters. While this can help identify some longer peptides, it also significantly expands the search space, which can increase the false discovery rate (FDR).[3][5] It's a useful diagnostic tool but not an optimal solution for sample preparation.
-
Employing Alternative or Multiple Proteases: To overcome the limitations of trypsin, using an enzyme with a different cleavage specificity is a highly effective strategy. For highly modified proteins like histones, a multi-protease approach is often necessary to achieve high sequence coverage.[1]
-
Lys-C: Cleaves at lysine. It is more tolerant of denaturing conditions than trypsin. A combined Trypsin/Lys-C digest can improve efficiency.[6]
-
Arg-C: Specifically cleaves at arginine residues. This is an excellent choice when you want to bypass all lysine sites, modified or not.
-
GluC: Cleaves at glutamic acid residues.
-
Chymotrypsin: Cleaves at the C-terminus of large hydrophobic residues like Phenylalanine (F), Tyrosine (Y), and Tryptophan (W).
-
| Enzyme | Cleavage Site | Key Advantage for Modified Lysine Analysis |
| Trypsin | C-terminal of K, R | Standard, efficient for unmodified proteins. |
| Lys-C | C-terminal of K | Tolerant to denaturants; can supplement trypsin. |
| Arg-C | C-terminal of R | Bypasses all lysine residues, avoiding missed cleavages at K-PTMs. |
| GluC | C-terminal of E | Generates orthogonal peptides to trypsin. |
| Chymotrypsin | C-terminal of F, Y, W | Generates orthogonal peptides; useful for multi-protease approaches. |
Workflow: Multi-Enzyme Digestion Strategy
Caption: Workflow for a parallel multi-enzyme digestion.
Scenario 2: Inconsistent Peptides from Highly Modified Proteins like Histones
Question: "I am analyzing histone modifications. Even when I account for missed cleavages, my peptide yield is inconsistent between samples with different modification states. How can I standardize my digestion?"
Answer: This issue arises because the pattern of missed cleavages changes depending on which specific lysine residues are modified in any given sample.[1][7] For robust quantification and consistent peptide mapping, especially for histones, a chemical derivatization approach is recommended.
Solution: Chemical Derivatization with Propionic Anhydride
This method blocks trypsin's access to all unmodified and monomethylated lysines, forcing the enzyme to cleave only at arginine residues.[8] This strategy, often called an "in-silico Arg-C digest," has two major benefits:
-
Consistent Peptides: It generates the same set of peptides regardless of the initial lysine modification state, making quantitative comparisons between samples more reliable.[1]
-
Longer Peptides: For lysine-rich proteins like histones, this produces longer, more informative peptides that are better retained on reverse-phase chromatography columns.[9]
Experimental Protocol: Propionylation-Assisted Digestion
-
Protein Extraction: Extract histones from cells or tissues using your standard protocol.
-
Derivatization:
-
Resuspend your protein pellet in a suitable buffer (e.g., 100 mM ammonium bicarbonate).
-
Prepare a fresh solution of propionic anhydride in isopropanol (e.g., 1:3 v/v).
-
Add the propionic anhydride solution to your protein sample and vortex immediately.
-
Adjust the pH to ~8.0 with ammonium hydroxide.
-
Incubate at 37°C for 15-30 minutes. Repeat this step once to ensure complete derivatization.
-
-
Trypsin Digestion:
-
After derivatization, add sequencing-grade trypsin (e.g., at a 1:20 enzyme-to-protein ratio).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Sample Cleanup: Stop the reaction by acidification (e.g., with formic acid) and proceed with C18 ZipTip cleanup before LC-MS/MS analysis.
Caption: Propionylation workflow for consistent peptide generation.
Scenario 3: Identifying Ubiquitination Sites
Question: "I'm trying to identify ubiquitination sites, but the signal is very low and I'm not confident in my identifications. What is the best practice for sample prep?"
Answer: Identifying ubiquitination sites presents two main challenges: the modification is often of low stoichiometry, and the ubiquitin protein itself is large. The standard method relies on identifying the "di-glycine" (Gly-Gly) remnant left on the substrate's lysine residue after trypsin digestion.[10] To succeed, you need to enrich for ubiquitinated proteins and protect the signal.
Key Steps for Success:
-
Inhibit Proteasomes: Before cell lysis, treat your cells with a proteasome inhibitor like MG-132 (e.g., 5-25 µM for 1-2 hours). This prevents the degradation of poly-ubiquitinated proteins and increases their abundance in your sample.[11]
-
Enrichment: Direct analysis of a whole-cell lysate is often insufficient. Enrichment is critical.
-
His-tagged Ubiquitin: Express 6xHis-tagged ubiquitin in your cells. After lysis under denaturing conditions (e.g., with 6M guanidine-HCl), you can enrich for all ubiquitinated proteins using nickel chelate affinity chromatography (Ni-NTA).[10]
-
Ubiquitin-Traps: Use affinity resins composed of high-affinity nanobodies that specifically recognize ubiquitin. These can be used for immunoprecipitation of ubiquitinated proteins from cell extracts.[11]
-
-
Optimized Digestion:
-
After enrichment (e.g., on-bead digestion), proceed with a standard reduction, alkylation, and trypsin digestion protocol.
-
During your database search, specify the di-glycine modification on lysine (+114.0429 Da) as a variable modification.
-
Protocol Outline: His-Ubiquitin Enrichment
-
Cell Culture & Lysis: Culture cells expressing 6xHis-Ubiquitin. Lyse cells in a denaturing buffer containing guanidine hydrochloride and protease inhibitors.[10]
-
Affinity Purification: Incubate the cleared lysate with Ni-NTA agarose beads to capture His-tagged ubiquitinated proteins.
-
Washing: Perform a series of washes with buffers containing urea to remove non-specific binders.
-
Elution or On-Bead Digestion: Elute the proteins or, preferably, perform the reduction, alkylation, and trypsin digestion directly on the beads.
-
LC-MS/MS: Analyze the resulting peptides, searching for the Gly-Gly remnant on lysine.
Frequently Asked Questions (FAQs)
Q1: Can I use Lys-C in combination with trypsin? A: Yes, this is an excellent strategy. Trypsin can sometimes struggle with cleavage at lysine residues, leading to missed cleavages.[6] Supplementing your trypsin digest with Lys-C can improve overall digestion efficiency, often achieving ≥95% completely digested peptides.[6] A common approach is to add Lys-C first and incubate for a few hours under denaturing conditions (which it tolerates well), then dilute the denaturant and add trypsin for the overnight digestion.
Q2: My protein is both phosphorylated and acetylated. Does this require a special protocol? A: The main challenge here remains the missed cleavage at acetylated lysines. The presence of phosphorylation can also sometimes influence trypsin efficiency at nearby sites.[9] For such complex cases, a multi-pronged approach is best:
-
Multi-enzyme digestion (as described in Scenario 1) to generate overlapping peptides that can help map both types of PTMs.
-
Consider an enrichment step for phosphopeptides (e.g., Titanium Dioxide or Fe-IMAC) after the initial digestion to increase the chances of identifying them.
-
The propionylation strategy can also be effective, as it standardizes the peptide background, allowing you to focus on identifying the phosphorylated peptides without the complication of variable missed cleavages at lysine sites.
Q3: What is chemical derivatization and when should I use it? A: Chemical derivatization involves chemically modifying amino acid side chains before digestion to alter their properties.[8][12] It is used to solve specific analytical challenges.
-
Use Propionylation: When you need to standardize digestion of highly modified proteins like histones to make quantitative comparisons.[8][9]
-
Use Guanidination: To convert lysines to homoarginine, which can be useful in certain de novo sequencing applications.[13]
-
Use Glycinylation: To add a tag to unmodified lysines that is structurally similar to the ubiquitination remnant, aiding in relative quantification experiments.[12]
Q4: How many missed cleavages should I allow in my mass spectrometry search? A: For a standard, high-efficiency trypsin digest, allowing for 1 or 2 missed cleavages is typical.[5] If you are specifically targeting proteins with known modifications that block trypsin, you might need to increase this to 3 or 4.[3] However, always be aware that this increases search time and can negatively impact your FDR.[5] Optimizing your digestion protocol is always preferable to relying solely on bioinformatic parameters.
References
-
Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols. [Link]
-
Creative BioMart. (n.d.). Protocol of Preparation of Ubiquitinated Protein Samples. Creative BioMart. [Link]
-
Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry. [Link]
-
Brancia, F. L., et al. (2000). Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. ResearchGate. [Link]
-
Stampe, C., et al. (2013). Using glycinylation, a chemical derivatization technique, for the quantitation of ubiquitinated proteins. Analytical Chemistry. [Link]
-
Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochemical Society Transactions. [Link]
-
Latham, J. A., & Dent, S. Y. R. (2018). The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
-
Coradin, M., & Gnad, F. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences. [Link]
-
MS Bioworks. (n.d.). Enhancing trypsin digestion with Lys-C and Arg-C proteases. MS Bioworks. [Link]
-
Wiśniewski, J. R. (2012). Lysine post-translational modifications and the cytoskeleton. Essays in Biochemistry. [Link]
-
MacCoss Lab Software. (2020). Avoidance of missed cleavages, methionine, cysteine. Skyline. [Link]
-
Gershon, P. D. (2014). Cleaved and missed sites for trypsin, lys-C, and lys-N can be predicted with high confidence on the basis of sequence context. Journal of Proteome Research. [Link]
-
Reddit. (2018). How exactly does the "missed cleavages" parameter affect data analysis in MS-based proteomics? r/massspectrometry. [Link]
-
ACS Publications. (2014). Cleaved and Missed Sites for Trypsin, Lys-C, and Lys-N Can Be Predicted with High Confidence on the Basis of Sequence Context. Journal of Proteome Research. [Link]
Sources
- 1. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. reddit.com [reddit.com]
- 6. msbioworks.com [msbioworks.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 11. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 12. Using glycinylation, a chemical derivatization technique, for the quantitation of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Hydrophobic Peptide Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, experience-driven solutions to a common and often frustrating challenge in the laboratory: the low recovery of hydrophobic peptide adducts. As your virtual Senior Application Scientist, I will walk you through the underlying causes of this issue and provide actionable troubleshooting strategies to enhance the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the handling and analysis of hydrophobic peptide adducts.
Q1: Why is the recovery of my hydrophobic peptide consistently low?
Low recovery of hydrophobic peptides is often due to their inherent physicochemical properties. These molecules have a high propensity for non-specific binding (NSB) to surfaces such as glass and standard polypropylene labware, leading to significant sample loss before analysis.[1][2][3][4] Additionally, their poor solubility in aqueous solutions can lead to precipitation and incomplete sample transfer.
Q2: What is the single most important factor to consider when working with hydrophobic peptides?
While multiple factors are critical, preventing non-specific binding is arguably the most crucial first step. Even with optimized downstream analytical methods, you cannot obtain accurate results if a significant portion of your sample is lost to the container walls.[1][2][3][4] Therefore, the selection of appropriate labware is paramount.
Q3: Can I store my hydrophobic peptide solutions in the freezer?
Yes, but with precautions. For long-term storage, lyophilized peptides stored at -20°C or colder are most stable.[5][6][7][8] When storing peptides in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][6][7] The choice of storage vial is also critical to prevent adsorption during freezing and thawing.[1][6]
Q4: Is there a universal solvent for dissolving all hydrophobic peptides?
Unfortunately, there is no single solvent that works for all hydrophobic peptides. The optimal solvent depends on the specific amino acid sequence and modifications. A systematic approach, starting with less aggressive organic solvents and testing small aliquots, is recommended.[9]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific issues related to low recovery of hydrophobic peptide adducts.
Guide 1: Mitigating Non-Specific Binding (NSB) and Ensuring Sample Integrity
The primary suspect for low recovery is the loss of your peptide to the surfaces it encounters. Hydrophobic interactions drive this adsorption, and it can occur at every step of your workflow.
The "Why": Standard laboratory plastics and glassware have surfaces that can interact with and bind hydrophobic molecules. This is especially problematic at low concentrations, where a larger proportion of the analyte can be lost.[1][3][4]
Troubleshooting Protocol:
-
Select Appropriate Containers:
-
Avoid: Standard polypropylene and glass vials, as they are known to cause significant loss of hydrophobic peptides.[1][3][4]
-
Recommended: Utilize specially designed low-binding microcentrifuge tubes and autosampler vials. These are often surface-treated to minimize hydrophobic interactions. Alternatively, for some applications, glass vials may be suitable if properly treated.[1][6]
-
-
Optimize Sample Solvent Composition:
-
Increase Organic Content: The presence of organic solvents like acetonitrile (ACN) in your sample diluent can reduce the interaction of the hydrophobic peptide with the container surface.[1][2] However, be mindful that a high organic content in the final injection volume may compromise chromatographic performance.[1][2]
-
Consider Additives: The inclusion of a small amount of a mass spectrometry-compatible surfactant, such as n-Dodecyl-β-D-maltoside (DDM), has been shown to significantly improve the recovery of hydrophobic peptides.[10][11]
-
-
Proper Handling and Storage:
-
Temperature Matters: Allow lyophilized peptides to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[6][8]
-
Minimize Freeze-Thaw Cycles: Aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation and aggregation.[5][6][7]
-
Storage Conditions: For short-term storage, keep peptide solutions at -20°C. For long-term stability, -80°C is preferable.[7]
-
Guide 2: Optimizing Solid-Phase Extraction (SPE) for Hydrophobic Peptides
SPE is a powerful tool for sample cleanup and concentration, but it can also be a significant source of sample loss if not properly optimized for hydrophobic analytes.
The "Why": The very nature of reversed-phase SPE relies on hydrophobic interactions. If the conditions are not carefully controlled, your peptide of interest may bind too strongly to the sorbent and not elute, or it may be washed away during the wash steps.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low SPE recovery.
Detailed SPE Protocol Steps:
-
Sorbent Selection: For highly hydrophobic peptides, a C18 sorbent might be too retentive. Consider using a C8 or even a C4 stationary phase to facilitate elution.[12]
-
Conditioning and Equilibration: Always ensure the sorbent is properly wetted with an organic solvent (e.g., methanol or ACN) and then equilibrated with an aqueous solution similar to your sample matrix before loading.[13][14]
-
Sample Loading: The sample should be loaded in a solution with a low percentage of organic solvent to ensure efficient binding to the reversed-phase sorbent.[14]
-
Wash Step: The wash solvent should be strong enough to remove interfering compounds but not so strong that it elutes your peptide of interest. You may need to decrease the organic content of your wash solution.[13][15] It is good practice to collect the wash fraction and analyze it for the presence of your target peptide.[14]
-
Elution Step: To elute a strongly bound hydrophobic peptide, you will likely need a high concentration of a strong organic solvent. Acetonitrile is common, but for very hydrophobic peptides, isopropanol may be more effective.[16] Ensure the elution volume is sufficient to completely elute the peptide from the sorbent.[13][15]
Guide 3: Enhancing LC-MS Performance for Hydrophobic Peptide Adducts
Even if you have successfully navigated sample preparation, challenges can still arise during LC-MS analysis.
The "Why": The mobile phase composition and chromatographic gradient play a critical role in the retention and ionization of hydrophobic peptides. An improperly optimized method can lead to poor peak shape, low signal intensity, and carryover.
LC-MS Optimization Strategy:
| Parameter | Issue with Hydrophobic Peptides | Recommended Solution | Rationale |
| Mobile Phase Additive | Trifluoroacetic acid (TFA) can improve peak shape but often causes ion suppression in the mass spectrometer.[17] | Use 0.1% formic acid (FA) instead of TFA.[3] | FA is more volatile and less prone to causing ion suppression, leading to better MS signal intensity.[17] |
| Initial Gradient Conditions | High aqueous content at the start of the gradient can cause hydrophobic peptides to precipitate on the column. | Increase the initial percentage of organic solvent in your gradient.[12] | This ensures the peptide remains soluble as it is introduced to the column, leading to better peak shape and recovery. |
| Gradient Slope | A steep gradient may not provide sufficient resolution for closely eluting hydrophobic peptides. | Employ a shallower gradient to improve separation.[18] | A slower increase in the organic mobile phase allows for better separation of compounds with similar hydrophobicities. |
| Organic Solvent | Acetonitrile may not be strong enough to elute very hydrophobic peptides in a reasonable time. | Consider using n-propanol or isopropanol as the organic mobile phase, or in combination with acetonitrile.[16][19] | These solvents have a stronger eluting power for hydrophobic compounds. |
Experimental Workflow for Method Development:
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. peptide.com [peptide.com]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. specartridge.com [specartridge.com]
- 14. support.waters.com [support.waters.com]
- 15. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 16. Peptides purification development in Reverse Phase [blog.interchim.com]
- 17. lcms.cz [lcms.cz]
- 18. biomedres.us [biomedres.us]
- 19. nestgrp.com [nestgrp.com]
Technical Support Center: N6-[(Benzylamino)carbonothioyl]lysine
Welcome to the technical support center for N6-[(Benzylamino)carbonothioyl]lysine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and experimental use of this pH-sensitive lysine derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What exactly is N6-[(Benzylamino)carbonothioyl]lysine and why is it used?
A: N6-[(Benzylamino)carbonothioyl]lysine is a derivative of the amino acid L-lysine where the epsilon-amino (Nε) group has been modified. The modification consists of a benzylthiourea group, formed by the reaction of lysine with benzyl isothiocyanate. This modification is significant because it neutralizes the positive charge of the lysine side chain and introduces a bulky, hydrophobic benzyl group. Such derivatives are often synthesized to study protein-protein interactions, develop enzyme inhibitors, or create novel bioactive peptides where the charge and hydrophobicity of the lysine side chain are critical for function.[1][2][3]
Q2: What makes N6-[(Benzylamino)carbonothioyl]lysine so sensitive to pH?
A: The pH sensitivity arises from two primary sources:
-
The Lysine Backbone: The parent amino acid, lysine, has three ionizable groups: the α-carboxylic acid (pKa ~2.2), the α-amino group (pKa ~9.0), and the ε-amino group (pKa ~10.5).[4] Although the ε-amino group is modified, the α-amino and α-carboxyl groups remain. Their protonation state changes dramatically across the pH scale, altering the molecule's overall charge, solubility, and conformation.[5]
-
The Thiourea Linkage: The thiourea group (-NH-C(S)-NH-) itself is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can cleave the linkage to form the corresponding urea derivative and release hydrogen sulfide.[6][7] The stability of this linkage is highly dependent on the pH of the solution.[7]
Q3: What is the optimal pH for synthesizing N6-[(Benzylamino)carbonothioyl]lysine?
A: The synthesis involves the reaction of an isothiocyanate with the primary amine of the lysine side chain. For this reaction to proceed efficiently, the amine must be in its non-protonated, nucleophilic state (R-NH₂).[8] Given that the pKa of the ε-amino group of lysine is approximately 10.5, the optimal pH for the conjugation reaction is typically in the range of pH 9.0 to 11.0 .[8][9] Working in a buffered solution within this range ensures a sufficient concentration of the deprotonated amine for reaction, while minimizing potential degradation of the isothiocyanate reactant.
Q4: How does pH affect the stability and storage of the final compound?
A: Stability is greatest near neutral pH. It is advisable to store stock solutions in a buffered system (e.g., PBS at pH 7.4) and to protect them from light, as UV exposure can also induce degradation.[7]
-
Acidic Conditions (pH < 4): Risk of hydrolysis of the thiourea linkage increases.
-
Strongly Basic Conditions (pH > 11): Risk of hydrolysis and other side reactions increases.[6] For long-term storage, it is best to store the compound as a dry powder in a cool, dark, and dry environment or as a frozen stock solution in an appropriate solvent like DMSO.[6][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, purification, and application.
Problem: My synthesis of N6-[(Benzylamino)carbonothioyl]lysine has a very low yield.
Possible Causes & Solutions:
-
Cause 1: Incorrect pH. The most common reason for low yield is a reaction pH that is too low. If the pH is near or below 9.0, a significant portion of the lysine ε-amino groups will be protonated (R-NH₃⁺) and thus non-nucleophilic.
-
Solution: Ensure your reaction buffer is firmly in the pH 9.0-10.5 range. Use a reliable pH meter to verify. Consider adding a non-nucleophilic base, such as triethylamine, to maintain the basicity.[6]
-
-
Cause 2: Degradation of Benzyl Isothiocyanate. Isothiocyanates can degrade in the presence of water.
-
Solution: Use freshly opened or purified benzyl isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6]
-
-
Cause 3: Incomplete Reaction. The reaction may be slow due to steric hindrance or low reactant concentration.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time or gently heating the mixture. Be aware that heating can also accelerate degradation, so this must be optimized carefully.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Problem: My purified compound precipitates when I dissolve it in my aqueous assay buffer.
Possible Causes & Solutions:
-
Cause 1: Hydrophobicity. The addition of the benzyl group significantly increases the hydrophobicity of the lysine side chain. In aqueous buffers, especially at high concentrations, this can lead to aggregation and precipitation.[11]
-
Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before making the final dilution into your aqueous buffer.[10] Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological assay.[10]
-
-
Cause 2: pH is near the Isoelectric Point (pI). The molecule will have its lowest solubility at its isoelectric point, where its net charge is zero.
-
Solution: Adjust the pH of your buffer to be at least 1-2 units away from the calculated pI of the molecule. Moving to a more acidic pH will protonate the α-amino group (net positive charge), while a more basic pH will deprotonate the α-carboxyl group (net negative charge), both of which should improve solubility.
-
Problem: I see unexpected peaks in my HPLC or LC-MS analysis.
Possible Causes & Solutions:
-
Cause 1: Hydrolysis Product. The most likely impurity is the corresponding urea derivative, N6-[(Benzylamino)carbonyl]lysine, formed from the hydrolysis of the thiourea linkage.
-
Solution: This indicates degradation has occurred. Re-evaluate your storage and handling conditions. Ensure solutions are fresh and pH is controlled. If this peak appears during a reaction workup, ensure anhydrous conditions were used and the workup was performed at a low temperature.[6]
-
-
Cause 2: Adducts with Buffer Salts. In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts with inorganic ions from your buffer, such as phosphate or sulfate.[8][9]
-
Solution: This is an analytical artifact and not necessarily an impurity. Confirm this by checking the mass difference (e.g., +98 Da for phosphate/sulfate adducts).[9] If needed, perform a buffer exchange or use a volatile buffer system like ammonium acetate for LC-MS analysis.
-
Experimental Protocols & Data
Table 1: pH-Dependent Characteristics of N6-[(Benzylamino)carbonothioyl]lysine
| pH Range | Predominant Charge of Lysine Backbone | Thiourea Linkage Stability | Recommended Use |
| < 2 | Positive (+2) | Reduced (Risk of Acid Hydrolysis) | Avoid |
| 3 - 6 | Positive (+1) | Generally Stable | Assays requiring positive charge |
| 7 - 8 | Zwitterionic (~0) | High | Biological assays, Storage |
| 9 - 11 | Negative (-1) | Stable (Risk increases at higher pH) | Optimal for Synthesis |
| > 12 | Negative (-1) | Reduced (Risk of Base Hydrolysis) | Avoid |
Protocol 1: pH-Dependent Stability Assessment by HPLC
This protocol allows you to quantify the stability of your compound over time at different pH values.
-
Prepare Buffers: Prepare a series of buffers covering your desired pH range (e.g., pH 4.0, 7.4, and 9.0).
-
Prepare Stock Solution: Dissolve a known quantity of N6-[(Benzylamino)carbonothioyl]lysine in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Time Points: Immediately inject a sample from each pH solution into the HPLC to get a "time zero" reading. This will serve as your 100% reference.
-
Incubate & Sample: Incubate the solutions at a controlled temperature (e.g., 37°C). At defined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the potential appearance of new peaks (e.g., the urea hydrolysis product). Plot the percentage of the parent compound remaining versus time for each pH condition.
Visualizing Key Chemical Processes
Caption: Optimal synthesis requires a basic pH to deprotonate the lysine amine.
Caption: Potential degradation pathways of the thiourea linkage via hydrolysis.
References
-
Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology. Available at: [Link]
-
Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PubMed Central. Available at: [Link]
-
Wu, X., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Shapiro, A. B. (2016). Response to "Why up on adding the Benzyl Isothiocyanate to any protein or peptide precipitation is forming..?". ResearchGate. Available at: [Link]
-
Ha, U-H., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. Available at: [Link]
-
Wong, C.-H., & Chen, Y.-J. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences. Available at: [Link]
-
Fiammengo, R., et al. (2022). Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Scientific Reports. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Precision in Nutritional Metabolomics: A Comparative Guide to Cross-Validating LC-MS/MS Methods for Dietary Biomarkers
Executive Summary
In the realm of nutritional metabolomics, the transition from high-throughput immunoassays (ELISA) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a shift from detection to definitive quantitation. While ELISA has historically served as the workhorse for large epidemiological cohorts, it frequently suffers from cross-reactivity with structural isomers—a critical failure point when analyzing dietary biomarkers like polyphenol metabolites, vitamin D epimers, or specific fatty acids.
This guide details the rigorous cross-validation protocols required to bridge the gap between legacy immunoassay data and modern LC-MS/MS specificity. As a Senior Application Scientist, I present this not merely as a procedure, but as a strategy to ensure data integrity in drug development and nutritional science.
Part 1: Technical Deep Dive – The Specificity Paradox
Researchers often encounter a "specificity paradox" during cross-validation: the new, more accurate LC-MS/MS method yields lower concentrations than the legacy ELISA. This is rarely a sensitivity issue; rather, it reveals the non-specific binding inherent in the antibody-based method.
Comparative Performance Matrix
| Feature | LC-MS/MS (The Gold Standard) | ELISA (The Legacy Alternative) | Scientific Implication |
| Specificity | High. Distinguishes isobars and metabolites (e.g., 25-OH D2 vs D3). | Moderate/Low. Antibodies may cross-react with structurally similar metabolites. | LC-MS/MS eliminates "false positives" caused by matrix interference. |
| Multiplexing | Excellent. Simultaneous quantification of 10-100+ analytes in one run. | Poor. Single analyte per well. | LC-MS/MS allows pathway-level analysis (e.g., full B-vitamin panel). |
| Matrix Effects | Susceptible. Ion suppression/enhancement requires stable isotope internal standards (SIL-IS). | Susceptible. "Hook effect" and non-specific binding. | SIL-IS in LC-MS/MS auto-corrects for matrix effects; ELISA lacks this internal control. |
| Throughput | Moderate. 5–10 mins/sample (can be improved with trap-and-elute). | High. 96 or 384 samples simultaneously. | ELISA wins on speed; LC-MS/MS wins on data confidence. |
Part 2: The Cross-Validation Workflow
To validate an LC-MS/MS method against an existing alternative (Method X), simple correlation (R²) is insufficient. You must demonstrate that the bias is systematic and predictable, or that the LC-MS/MS method corrects a known flaw in Method X.
Core Protocol: Incurred Sample Reanalysis (ISR) & Method Comparison
Do not rely solely on spiked standards. You must use "incurred" samples (actual subject samples) to capture real-world metabolite profiles and matrix variances.
Step-by-Step Experimental Design:
-
Sample Selection: Select
incurred samples covering the full dynamic range of the assay. -
Split Processing: Aliquot each sample into two distinct workflows:
-
Workflow A (Reference): Analyze using the legacy method (e.g., ELISA) following manufacturer protocols.
-
Workflow B (Test): Analyze using the developed LC-MS/MS method with Stable Isotope Labeled Internal Standards (SIL-IS).
-
-
LC-MS/MS Specifics:
-
Internal Standard: Add SIL-IS (e.g.,
-Resveratrol) before extraction to track recovery. -
Extraction: Use Protein Precipitation (PPT) or Solid Phase Extraction (SPE) to remove phospholipids.
-
Chromatography: Ensure baseline separation of isobaric interferences.
-
Visualization: Cross-Validation Logic Flow
The following diagram outlines the decision matrix for validating the new method.
Figure 1: Decision matrix for cross-validating bioanalytical methods. Note the critical divergence at the statistical analysis stage where simple correlation is replaced by bias assessment.
Part 3: Statistical Rigor (The "Why" and "How")
Bland-Altman Analysis (The Bias Detector)
Do not use Pearson’s correlation (
-
Plot Construction:
-
X-axis: Average of Method A and Method B
. -
Y-axis: Difference between methods
or Difference.
-
-
Interpretation:
-
Zero Bias: Points scatter evenly around the
line. -
Proportional Bias: The difference increases as concentration increases (fan shape). This often indicates calibration range issues in the ELISA.
-
Fixed Bias: The LC-MS/MS is consistently lower/higher. If LC-MS/MS is lower, it likely indicates ELISA cross-reactivity (positive bias in legacy method).
-
Passing-Bablok Regression
Use this instead of standard linear regression because it assumes measurement error in both methods (standard regression assumes the X-axis method is perfect).[1]
-
Equation:
-
Slope (
): Indicates proportional difference.[2][3] Ideally . -
Intercept (
): Indicates constant systematic error.[4] Ideally .
Part 4: Case Study Protocol – Polyphenol Metabolites in Plasma
Objective: Validate an LC-MS/MS method for Resveratrol-3-O-Sulfate (a major dietary metabolite) against a pan-resveratrol ELISA.
Sample Preparation (The "Self-Validating" System)
-
Internal Standard: Spike
plasma with of Resveratrol-3-O-Sulfate-D4 .-
Why? The heavy isotope behaves identically to the analyte, correcting for extraction loss and ionization suppression in real-time.
-
-
Protein Precipitation: Add
cold Acetonitrile (ACN) with 1% Formic Acid. Vortex 1 min. Centrifuge at 14,000 x g.-
Why? Acidified ACN ensures dissociation of polyphenols from plasma albumin.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7
). -
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Analyte: m/z 307.0
227.0 (Loss of sulfate group). -
IS: m/z 311.0
231.0.
-
Visualization: LC-MS/MS Analytical Path
This diagram illustrates the physical path of the analyte, highlighting where specificity is generated.
Figure 2: The Triple Quadrupole (QqQ) filtration pathway. Specificity is achieved by filtering both the parent mass (Q1) and the unique fragment mass (Q3), making it superior to ELISA's single-binding event.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[6] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][6][7][8]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[1][2][9][10][11][12] The Lancet. [Link]
-
Passing, H., & Bablok, W. (1983). A new biometrical procedure for testing the equality of measurements from two different analytical methods. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. analyse-it.com [analyse-it.com]
- 2. scribd.com [scribd.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. researchgate.net [researchgate.net]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Comparison of methods: Passing and Bablok regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ncss.com [ncss.com]
- 11. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 12. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Disposal of N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2
[1]
Executive Summary
Immediate Action Required: This compound is NOT radioactive . It contains stable isotopes (
The primary hazard of N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 lies in its thiourea moiety , a functional group associated with specific toxicity profiles (goitrogenic/carcinogenic potential) and reactivity risks with oxidizing agents.[1] This guide provides a self-validating protocol for its safe sequestration and disposal, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Part 1: Chemical Identity & Hazard Assessment[2]
Before disposal, the compound must be correctly characterized to prevent dangerous cross-reactivity in waste containers.[1]
Structural Analysis & Hazard Drivers
The compound consists of a Lysine backbone modified at the Epsilon (
| Component | Function | Hazard Implication |
| Isotopes ( | Stable Tracers | None. These are non-radiating stable isotopes.[1][2][3] Do not dispose of in "Rad-Waste" bins; doing so incurs unnecessary costs and regulatory flags. |
| Thiourea Linkage | Functional Group | High. Thioureas ( |
| Benzyl Group | Lipophile | Moderate. Increases skin absorption potential. |
Physical & Chemical Properties Table
Note: Values estimated based on structural analogs (unlabeled N6-derivatives).
| Property | Specification | Operational Note |
| Physical State | Solid (Powder) | Dust generation is the primary exposure vector.[1] |
| Solubility | DMSO, Methanol | Use organic solvent waste streams.[1] |
| Reactivity | Reducing Agent | CRITICAL: Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Reaction releases toxic Sulfur Oxides ( |
| RCRA Status | U-Listed Analog | Treat as U219 (Thiourea) or P185 (Phenylthiourea) equivalent for maximum safety compliance. |
Part 2: Pre-Disposal Stabilization & Segregation
The "Golden Rule" of Thiourea Disposal: Never mix thiourea derivatives with oxidizing acids.
The Segregation Protocol
To ensure a self-validating safety system, you must physically segregate this waste at the point of generation.[1]
-
Isolate the Stream: Do not place this compound in a "General Organic Waste" carboy if that carboy receives random inputs from other lab members. Dedicated waste vials are required for pure substance disposal.
-
Labeling: The label must explicitly state "Toxic" and "Reducing Agent."
-
Deactivation (Not Recommended): Chemical oxidation (e.g., using hypochlorite) to deactivate the thiourea is not recommended at the bench scale due to the risk of generating toxic chloramines or sulfur dioxide gas. Incineration by a licensed facility is the only validated destruction method.
Part 3: Step-by-Step Disposal Procedure
Workflow Visualization
The following diagram outlines the decision logic for disposing of N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2.[1]
Caption: Decision logic tree for the safe segregation and disposal of stable isotope-labeled thiourea derivatives.
Scenario A: Disposal of Pure Solid (Powder)
Applicable for: Expired standards, spilled material, or excess weighing.[1]
-
Containment: Place the solid material into a screw-cap glass vial (scintillation vial).
-
Secondary Containment: Place the vial into a clear polyethylene zip-lock bag. This prevents dust dispersion if the vial breaks.
-
Tagging: Attach a hazardous waste tag.
-
Binning: Place in the Solid Hazardous Waste drum.
Scenario B: Disposal of Liquid Solutions
Applicable for: HPLC waste, stock solutions in DMSO/Methanol.[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol) is compatible with the waste container.
-
Stream Selection: Pour into Non-Halogenated Organic Waste (unless dissolved in Chloroform/DCM, then use Halogenated).
-
Concentration Note: If the concentration is high (>10 mM), consider collecting in a separate "High Hazard" satellite container to prevent potential reactions with other waste stream components.
Part 4: Regulatory Compliance & Emergency Contingencies
RCRA Waste Codes
While this specific isotope-labeled compound may not have a unique CAS number listed in 40 CFR 261.33, it should be managed conservatively under the "Mixture Rule" or by characteristic.[1]
-
Recommended Classification: Manage as U219 (Thiourea) or Toxic (T) characteristic waste.
-
Justification: Thiourea derivatives often exhibit similar toxicological profiles to the parent compound. Assigning the U-code ensures the waste vendor incinerates the material, which is the required destruction method.
Spill Response (Small Scale < 1g)
-
PPE: Nitrile gloves (double gloved), lab coat, safety glasses.[1]
-
Containment: Cover powder with a damp paper towel (dampened with water or methanol) to prevent dust aerosolization.
-
Cleanup: Wipe up the material.
-
Disposal: Place all wipes and gloves used in the cleanup into a dedicated hazardous waste bag. Label as "Debris contaminated with Thiourea derivative."
-
Decontamination: Wash the surface with a mild detergent and water. Do not use bleach (oxidizer), as this may react with thiourea residues.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Thiourea Compound Summary (CID 2723790).[4][5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IsoLife ○ Stable Isotope Labelled Plant Products for the Life Sciences ○ [isolife.nl]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
